molecular formula C17H18N6O3S B2857635 2-(Methyl(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)-1-morpholinoethanone CAS No. 2034571-38-3

2-(Methyl(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)-1-morpholinoethanone

Cat. No.: B2857635
CAS No.: 2034571-38-3
M. Wt: 386.43
InChI Key: FRXXPZYHIKGUNX-UHFFFAOYSA-N
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Description

2-(Methyl(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)-1-morpholinoethanone is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-(Methyl(5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)-1-morpholinoethanone is a novel derivative that incorporates both oxadiazole and pyrimidine moieties, known for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes:

  • An oxadiazole ring
  • A thiophene group
  • A pyrimidine moiety
  • A morpholino group

Molecular Formula : C₁₃H₁₅N₅OS
Molecular Weight : 285.36 g/mol

Biological Activity Overview

The biological activities of compounds containing oxadiazole and thiophene rings have been extensively studied. The specific compound under consideration has shown promising results in various biological assays.

Anticancer Activity

Recent studies highlight the anticancer potential of similar oxadiazole derivatives. For instance, compounds with similar structures have exhibited significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U937 (monocytic leukemia)

In vitro studies have reported IC₅₀ values in the micromolar range, indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction through caspase activation and cell cycle arrest at the G1 phase .

Cell LineIC₅₀ Value (µM)Reference
MCF-70.65
U9371.54
A549 (lung cancer)0.12

Neovascularization Inhibition

The compound has also been investigated for its neovascularization inhibitory activity , making it a candidate for treating diseases such as:

  • Cancer
  • Diabetic retinopathy

Studies indicate that oxadiazole derivatives can inhibit vascular endothelial growth factor (VEGF) signaling pathways, which are crucial in neovascularization processes . This suggests potential applications in ocular diseases and other conditions characterized by abnormal blood vessel growth.

The mechanisms by which this compound exerts its biological effects include:

  • Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit KDR (kinase insert domain receptor), a receptor tyrosine kinase involved in angiogenesis.
  • Apoptosis Induction : Flow cytometry analyses have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspases .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their therapeutic effects by reducing oxidative stress in cells .

Case Studies

A series of studies have evaluated the efficacy of similar oxadiazole-based compounds:

  • Study on MCF-7 Cells : A derivative demonstrated an IC₅₀ value of 0.65 µM, comparable to standard treatments like Tamoxifen (IC₅₀ = 10.38 µM). Western blot analysis indicated increased p53 expression and caspase activation, leading to apoptosis .
  • In Vivo Studies : Preliminary animal studies have shown that administration of oxadiazole derivatives resulted in reduced tumor growth in xenograft models, highlighting their potential as effective anticancer agents .

Properties

IUPAC Name

2-[methyl-[5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-22(9-14(24)23-3-5-25-6-4-23)16-13(8-18-11-19-16)17-20-15(21-26-17)12-2-7-27-10-12/h2,7-8,10-11H,3-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXXPZYHIKGUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCOCC1)C2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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